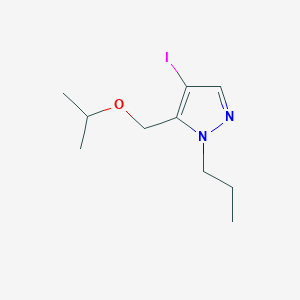
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole compounds often involves multi-step chemical reactions that include bromination, condensation, and cyclization processes. For instance, the preparation of thiazole derivatives can include steps such as hydrolysis, substitution, and bromination under specific conditions to achieve high yields and desired structural characteristics. The efficiency of these synthesis methods is crucial for producing compounds with high purity and specificity (Du et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the spatial arrangement and chemical behavior of thiazole compounds. Techniques such as X-ray crystallography provide insights into the crystal structure, including the presence of non-classical hydrogen bonds that stabilize the crystal formation. These structural details are fundamental for the application and modification of thiazole derivatives in various chemical and pharmacological contexts (Kumara et al., 2017).
Chemical Reactions and Properties
Thiazole compounds, including those similar to "5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole," participate in diverse chemical reactions, highlighting their reactivity and potential for further modification. These reactions can involve nucleophilic substitution and cycloaddition, leading to various derivatives with distinct properties and applications. The ability to undergo such reactions makes thiazole derivatives versatile intermediates in organic synthesis (Mouaffak Al Hariri et al., 1997).
Applications De Recherche Scientifique
Eschenmoser Coupling and Dimerization Reactions
A study by Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, leading to products like 5-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-thiazol-4-ol, among others. The reactions involved Eschenmoser coupling and unexpected ring transformations or dimerization processes, showcasing the compound's potential in complex organic synthesis and transformations (Kammel et al., 2015).
Synthesis of Dihydropyrazoles and Thiazoles
Research by Mahesha et al. (2021) demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, highlighting the structural versatility and potential applications of the compound in designing novel molecular structures with potential biological activities (Mahesha et al., 2021).
Anticancer and Antiviral Properties
Havrylyuk et al. (2013) synthesized 2‐Pyrazoline‐Substituted 4‐Thiazolidinones starting from the compound of interest. The resulting compounds exhibited selective inhibition of leukemia cell lines and showed significant antiviral activity against specific virus strains, indicating the compound's relevance in the development of new therapeutic agents (Havrylyuk et al., 2013).
Nucleophilic Reactions and Functionalization
Litvinchuk et al. (2018) reported on the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. The study indicated the use of the compound in selective synthesis, demonstrating its utility in chemical functionalization and synthesis of new molecules (Litvinchuk et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOKCXDFZREDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC(S2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320353 | |
| Record name | 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
CAS RN |
157833-28-8 | |
| Record name | 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)
